Filaminast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fundamental Profile of Filaminast

The table below summarizes the core technical data for filaminast:

| Attribute | Description |

|---|---|

| Chemical Name | [(E)-1-(3-Cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate [1] |

| Molecular Formula | C₁₅H₂₀N₂O₄ [1] |

| Molecular Weight | 292.33 g/mol [1] [2] |

| Mechanism of Action | Phosphodiesterase 4 (PDE4) inhibitor [3] [2] |

| Therapeutic Class | Anti-inflammatory / Immunomodulator [3] |

| Development Status | Development terminated (Phase II) [1] |

| Primary Reason for Termination | Narrow therapeutic window; dose-limiting side effects (nausea, vomiting) [1] |

| Chemical Ancestry | Analog of the prototype PDE4 inhibitor, rolipram [1] |

Mechanism of Action and PDE4 Inhibition

This compound exerts its effects by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme [2]. The intracellular signaling pathway and mechanism are illustrated below:

Figure 1: this compound inhibits PDE4 to prevent cAMP hydrolysis, amplifying cAMP-mediated anti-inflammatory signaling.

- Key Molecular Targets: PDE4 encompasses four genes (PDE4A, PDE4B, PDE4C, PDE4D) with highly conserved catalytic domains [4]. This compound is documented to target the PDE4B isoform [2].

- Downstream Immunomodulatory Effects: Elevated cAMP levels suppress the activation and proliferation of key immune cells. A study on a related PDE4 inhibitor demonstrated suppression of CD4+ T cell proliferation by interfering with the NFAT (Nuclear Factor of Activated T-cells) pathway, reducing production of the growth factor interleukin-2 (IL-2) [5].

Experimental Insights into PDE4 Inhibitor Effects

While specific primary literature on this compound's testing is limited in the search results, the following methodology from a study on the related PDE4 inhibitor roflumilast-N-oxide (RNO) illustrates a standard approach to investigating this drug class [5]:

- Cell Isolation and Culture: CD4+ T cells are isolated from mouse spleens and cultured in vitro [5].

- Cell Stimulation and Treatment: Cells are stimulated with anti-CD3/CD28 antibodies to mimic activation and then treated with the PDE4 inhibitor (e.g., RNO) [5].

- Proliferation Assay: T cell proliferation is measured, confirming that RNO treatment significantly suppresses it [5].

- Mechanism Elucidation:

- Western Blot Analysis: Protein expression in key T-cell signaling pathways (p38, PI3K, JNK, ERK1/2, NFAT1, NF-κB) is analyzed. The study found that RNO specifically suppressed NFAT1 expression [5].

- Pathway Focus: Follow-up experiments on the NFAT pathway showed that RNO increased expression of the IP3 receptor (IP3R) but suppressed calcineurin activity. This interference with calcium signaling blocks full activation of the NFAT pathway, ultimately reducing IL-2 production and T cell proliferation [5].

Clinical Development and Challenges

This compound was developed by Wyeth-Ayerst but failed to progress beyond Phase II clinical trials [1]. Its discontinuation underscores a central challenge in PDE4 inhibitor development.

The table below compares this compound with other PDE4 inhibitors:

| Compound | Status | Key Issue / Note |

|---|---|---|

| This compound | Development terminated [1] | Narrow therapeutic window; prototype of the challenge [1] |

| Rolipram | Early prototype, not approved [6] | Caused significant nausea and vomiting; set a precedent for class side effects [1] |

| Cilomilast | Development discontinued [7] | Lack of efficacy and/or side effects [7] |

| Roflumilast | Approved for COPD [5] [4] | Demonstrated a sufficient therapeutic window for market approval |

- The Therapeutic Window Problem: The primary challenge is that the dose required for anti-inflammatory efficacy is very close to the dose that causes emesis (vomiting) and other gastrointestinal side effects [1] [7]. This is a class-wide issue linked to the inhibition of PDE4 in the central nervous system [7].

- Ongoing Research and Strategies: Research continues to develop PDE4 inhibitors with a better tolerability profile through strategies like:

- Soft Drugs: Designing compounds active in the lung but rapidly inactivated in the systemic circulation to reduce side effects [7].

- Dual/Pan-Selective Inhibitors: Developing inhibitors that target multiple PDE families (e.g., PDE3/PDE4 or PDE1/PDE4) to achieve efficacy at lower, better-tolerated doses [7].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. - Wiktionary, the free dictionary this compound [en.wiktionary.org]

- 4. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 5. The effect and associated mechanism of action ... [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors as a Therapeutic Approach to ... [pmc.ncbi.nlm.nih.gov]

- 7. Can the anti-inflammatory potential of PDE4 inhibitors be ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Filaminast as a PDE4 Inhibitor - Mechanism, Applications, and Research Methodologies

Drug Profile and Development History

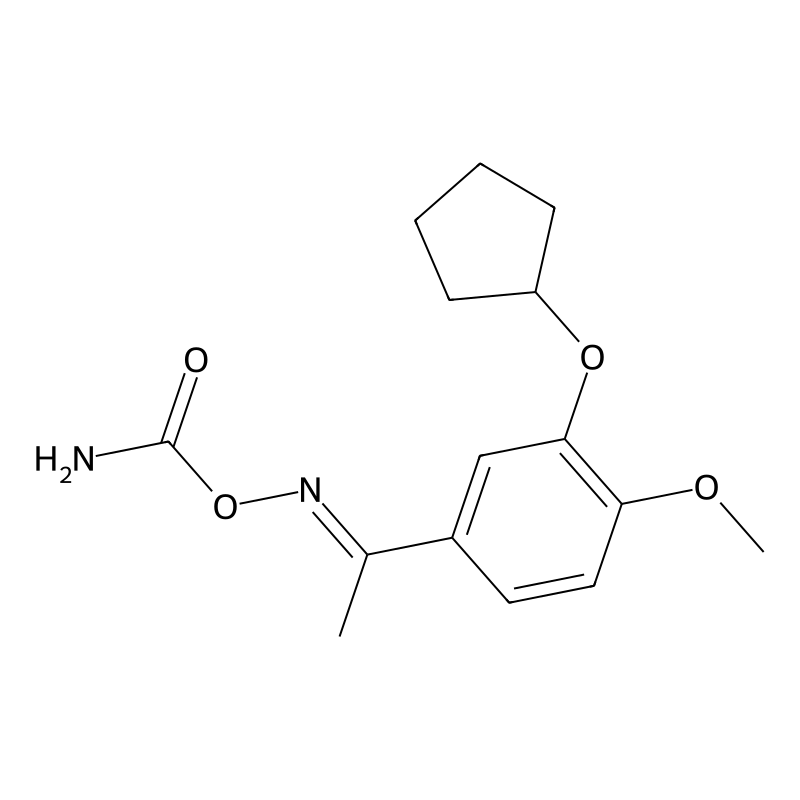

Filaminast (code name WAY-PDA-641) is an investigational phosphodiesterase-4 (PDE4) inhibitor with the chemical formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol. It features an (E)-{1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethylidene}amino carbamate structure that places it within the catechol-ether class of PDE4 inhibitors, making it a direct analog of the prototype PDE4 inhibitor rolipram [1] [2]. Structurally, this compound contains key pharmacophoric elements common to early-generation PDE4 inhibitors: a catechol-ether moiety with methoxy and cyclopentyloxy substituents on the phenyl ring, and an oxime carbamate group that contributes to PDE4 binding interactions [1] [3].

This compound was initially developed by Wyeth-Ayerst as a potential therapeutic for asthma and chronic obstructive pulmonary disease (COPD) [1]. Despite reaching Phase II clinical trials, development was terminated after studies revealed a narrow therapeutic window - the compound could not be dosed sufficiently high to achieve therapeutic effects without causing significant adverse effects, particularly nausea and vomiting [2]. This limitation was characteristic of the early rolipram class of PDE4 inhibitors and represented a significant challenge in the development of this drug class [2]. The clinical termination highlights the central problem in early PDE4 inhibitor development: achieving sufficient therapeutic index between anti-inflammatory efficacy and side effects, primarily arising from the distribution of different PDE4 subtypes throughout the body, including the central nervous system and gastrointestinal tract [3] [4] [2].

PDE4 Inhibition Mechanism and Structural Basis

cAMP Signaling Pathway and PDE4 Role

The therapeutic potential of this compound derives from its specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP) in various cell types [3] [5]. cAMP serves as a crucial second messenger that regulates numerous cellular functions, including immune cell activation, inflammatory mediator release, and gene expression [4]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which subsequently activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC) [6]. These signaling pathways modulate the transcription of various anti-inflammatory genes while suppressing pro-inflammatory responses [5] [7].

The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) encoded by separate genes, with multiple splice variants for each [3] [4]. These enzymes contain a conserved catalytic domain of 300-350 amino acids that forms the active site [7]. This compound specifically targets the PDE4B subtype according to DrugBank data, though its selectivity profile across other PDE4 subtypes remains incompletely characterized [1]. PDE4B is highly expressed in immune cells including neutrophils, monocytes, and T-lymphocytes, positioning this compound to potentially modulate inflammatory processes in these cell types [4].

Molecular Mechanism of PDE4 Inhibition

The binding interaction between this compound and PDE4 occurs at the enzyme's active site, which structural studies have shown consists of several key regions:

- M pocket: A divalent metal pocket that coordinates Zn²⁺ and Mg²� ions which catalyze cAMP hydrolysis [3]

- Q1 and Q2 pockets: Hydrophobic regions that accommodate inhibitor substituents [3]

- S pocket: A solvent-filled region with polar residues that can form hydrogen bonds [3]

As a catechol-ether derivative, this compound's methoxy and cyclopentyloxy groups are predicted to interact with the hydrophobic Q pockets, while the oxime carbamate moiety may form hydrogen bonds with conserved residues in the catalytic site, particularly with glutamine residues that normally interact with the adenine ring of cAMP [3]. This binding mode competitively inhibits cAMP access to the catalytic site, thereby preserving intracellular cAMP concentrations and prolonging cAMP-mediated signaling [3] [7].

The following diagram illustrates the cAMP-mediated anti-inflammatory signaling pathway potentiated by PDE4 inhibitors like this compound:

Figure 1: cAMP-mediated anti-inflammatory signaling pathway enhanced by PDE4 inhibition. This compound inhibits PDE4, increasing cAMP levels and activating downstream effectors that suppress inflammation.

Therapeutic Potential and Anti-inflammatory Effects

Immunomodulatory Mechanisms

The primary therapeutic value of this compound lies in its potential to modulate inflammatory processes through elevation of intracellular cAMP in immune cells [5]. Increased cAMP levels in immune cells lead to:

- Suppression of pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [5]

- Enhanced production of anti-inflammatory mediators such as interleukin-10 (IL-10) [5] [7]

- Inhibition of immune cell activation and inflammatory mediator release from neutrophils, monocytes, macrophages, and T-lymphocytes [4] [8]

- Reduction of immune cell trafficking through suppression of adhesion molecule expression and leukocyte-endothelial cell interactions [8]

The anti-inflammatory effects of PDE4 inhibitors like this compound occur through multiple interconnected signaling pathways. cAMP activation of PKA phosphorylates and inhibits nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammation [7]. Additionally, PKA activation stimulates cAMP response element-binding protein (CREB), which induces anti-inflammatory gene expression [6]. These mechanisms collectively suppress the production and release of key inflammatory mediators while promoting resolution of inflammation [5] [7].

Potential Clinical Applications

Based on its mechanism of action and the clinical experience with other PDE4 inhibitors, this compound was initially investigated for:

- Asthma and COPD: Through suppression of airway inflammation, reduction of inflammatory cell infiltration, and inhibition of cytokine production in the lungs [1] [5]

- Other inflammatory conditions: The PDE4 inhibitor class has demonstrated efficacy in psoriatic arthritis, atopic dermatitis, and other chronic inflammatory conditions [4] [5]

The following table summarizes the key pharmacological properties of this compound based on available data:

Table 1: Pharmacological Profile of this compound

| Parameter | Characteristics | Reference |

|---|---|---|

| Molecular Target | 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) | [1] |

| Mechanism of Action | Competitive reversible inhibition of cAMP hydrolysis | [1] [3] |

| Chemical Class | Catechol-ether derivative | [3] [2] |

| Therapeutic Applications | Asthma, COPD (potential) | [1] |

| Development Status | Development terminated (Phase II) | [2] |

| Reason for Termination | Narrow therapeutic window, dose-limiting side effects | [2] |

Experimental Data and Research Findings

Pharmacological Characterization

While comprehensive quantitative data on this compound's potency and selectivity are limited in publicly available literature, its pharmacological profile can be inferred from its structural characteristics and what is known about the PDE4 inhibitor class:

- Binding Interactions: As a catechol-ether derivative, this compound likely interacts with the conserved glutamine residue in the PDE4 active site (GLN615 in PDE4B) that normally forms hydrogen bonds with the adenine moiety of cAMP [3] [9]

- Selectivity Profile: Early PDE4 inhibitors like this compound typically showed varying degrees of selectivity among PDE4 subtypes (PDE4A, B, C, D) but limited selectivity across the broader PDE family [3] [4]

- Cellular Effects: Through PDE4 inhibition, this compound would be expected to suppress T-cell proliferation by interfering with NFAT (nuclear factor of activated T-cells) signaling, similar to the mechanism demonstrated for roflumilast [8]

The adverse effects that limited this compound's clinical development (nausea, vomiting) are class effects of PDE4 inhibitors that have been attributed primarily to inhibition of the PDE4D subtype [4]. This understanding has driven the development of newer, subtype-selective PDE4 inhibitors with improved therapeutic windows [4].

Table 2: Comparative Profile of Selected PDE4 Inhibitors

| Compound | IC₅₀ Values | Selectivity Profile | Clinical Status | Key Characteristics |

|---|---|---|---|---|

| This compound | Not fully characterized | PDE4B inhibitor (per DrugBank) | Development terminated | Catechol-ether analog of rolipram |

| Rolipram | ~0.1-1 µM (varies by subtype) | Pan-PDE4 inhibitor | Preclinical tool compound | Prototype PDE4 inhibitor, significant side effects |

| Roflumilast | 0.68 nM (PDE4D), 0.84 nM (PDE4B) | Pan-PDE4 inhibitor | Marketed (COPD) | First marketed PDE4 inhibitor, improved tolerance |

| Apremilast | 74 nM | Pan-PDE4 inhibitor | Marketed (psoriasis, PsA) | Orally available, phthalimide structure |

Structural Insights and Structure-Activity Relationships

This compound's structure-activity relationship can be understood within the broader context of catechol-ether PDE4 inhibitors:

- The cyclopentyloxy group at position 3 of the phenyl ring is a conserved feature that enhances potency by interacting with hydrophobic regions in the PDE4 active site [3]

- The methoxy substituent at position 4 contributes to binding affinity through interactions with the Q1 pocket [3] [9]

- The oxime carbamate moiety serves as a bioisostere for the catechol dihydroxy groups found in natural product PDE4 inhibitors, contributing to hydrogen bonding interactions [3]

The following diagram illustrates the key structural features of this compound and their proposed interactions with the PDE4 active site:

Figure 2: Proposed binding interactions of this compound structural elements with PDE4 active site regions.

Research Methodologies and Experimental Approaches

Key Assays for PDE4 Inhibitor Characterization

The evaluation of PDE4 inhibitors like this compound typically involves a hierarchy of experimental approaches ranging from molecular-level assays to cellular and whole-animal studies:

- Enzyme Inhibition Assays: Measurement of IC₅₀ values using recombinant PDE4 enzymes (including different subtypes and splice variants) with cAMP as substrate [9] [7]

- Cellular cAMP Accumulation Assays: Quantification of intracellular cAMP levels in immune cells (e.g., neutrophils, monocytes, T-cells) following PDE4 inhibitor treatment [8] [7]

- Cytokine Production Assays: Assessment of pro-inflammatory and anti-inflammatory cytokine secretion from immune cells stimulated with LPS or other activators [5] [8]

- T-cell Proliferation Assays: Measurement of CD4+ T-cell proliferation in response to CD3/CD28 stimulation in the presence of PDE4 inhibitors [8]

Detailed Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay

- Prepare reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1 mM EGTA [9]

- Incubate recombinant PDE4 enzyme (commercially available PDE4B1 recombinant protein) with varying concentrations of this compound (typically 0.1 nM - 100 µM) for 10 minutes at 30°C [9]

- Initiate reaction by adding [³H]-cAMP substrate (final concentration 1 µM) and continue incubation for 30-60 minutes [7]

- Terminate reaction by heating to 95°C for 2 minutes [9]

- Quantify hydrolyzed product using scintillation counting or alternative detection methods [9]

- Calculate percentage inhibition and IC₅₀ values using nonlinear regression analysis [9] [7]

Protocol 2: T-cell Proliferation and NFAT Signaling Assay

- Isolate CD4+ T-cells from human peripheral blood or mouse spleen using magnetic bead separation [8]

- Pre-treat cells with this compound (dose range based on enzyme IC₅₀) for 30 minutes [8]

- Stimulate T-cells with anti-CD3/anti-CD28 antibodies to activate proliferation and NFAT signaling [8]

- Assess proliferation using ³H-thymidine incorporation or CFSE dilution methods after 72 hours [8]

- For NFAT pathway analysis, harvest cells at various time points (0-60 minutes) after stimulation [8]

- Perform Western blot analysis using antibodies against NFAT1 (NFATc2), calcineurin, and phosphorylated components of TCR signaling pathway [8]

Protocol 3: Inflammatory Cytokine Secretion Assay

- Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation [5]

- Pre-treat cells with this compound (0.1-10 µM) for 60 minutes before stimulation with LPS (100 ng/mL) [5]

- Collect culture supernatants after 18-24 hours for cytokine analysis [5]

- Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA [5] [8]

- Parallel assessment of cell viability using MTT or CCK-8 assays to exclude cytotoxic effects [9]

Conclusion and Research Implications

This compound represents an important milestone in the historical development of PDE4 inhibitors, illustrating both the therapeutic potential and challenges of this drug class. While its development was terminated due to dose-limiting side effects, this compound contributed to the understanding of PDE4 as a therapeutic target and helped drive the development of more selective second-generation PDE4 inhibitors with improved therapeutic windows [4] [2]. The experimental approaches used to characterize this compound and similar compounds continue to inform current PDE4 drug discovery efforts, particularly in the design of subtype-selective inhibitors that may provide enhanced efficacy with reduced adverse effects [4].

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of ... [pmc.ncbi.nlm.nih.gov]

- 4. Next Generation PDE4 Inhibitors that Selectively Target ... [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitors: potential protective effects in inflammation ... [pmc.ncbi.nlm.nih.gov]

- 6. Beyond PDE4 inhibition: A comprehensive review on ... [sciencedirect.com]

- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to ... [mdpi.com]

- 8. The effect and associated mechanism of action ... [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a novel class of PDE4 inhibitors ... [sciencedirect.com]

Scientific Overview of Filaminast

Filaminast was a drug candidate developed by Wyeth-Ayerst. It belongs to the phosphodiesterase 4 (PDE4) inhibitor class and was an analog of a prototype molecule called rolipram [1].

The following table summarizes its core properties:

| Property | Description |

|---|---|

| Code Name | WAY-PDA 641 [1] |

| Developer | Wyeth-Ayerst [1] |

| Pharmacological Class | Phosphodiesterase 4 (PDE4) Inhibitor [1] |

| Chemical Analogue Of | Rolipram [1] |

| Development Status | Development terminated after Phase II clinical trials [1] |

| Primary Reason for Failure | Narrow therapeutic window; effective doses caused significant side effects like nausea and vomiting [1] |

Mechanism of Action and Therapeutic Rationale

Although specific data on this compound is scarce, its intended mechanism is shared among PDE4 inhibitors [1].

- PDE4 Function: The PDE4 enzyme specifically hydrolyzes and breaks down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger [2].

- Therapeutic Goal: PDE4 inhibitors block this enzyme, leading to elevated intracellular cAMP levels [3]. Increased cAMP can mediate anti-inflammatory effects, such as reducing the production of pro-inflammatory cytokines like TNF-α, and promote neuroprotective signaling pathways [3] [2].

This mechanism was targeted for chronic inflammatory respiratory diseases [2]. However, a common challenge with early PDE4 inhibitors, including the rolipram class to which this compound belongs, was that achieving sufficient therapeutic effect often came with intolerable side effects, primarily nausea and vomiting, leading to a narrow therapeutic window [1].

The diagram below illustrates this core mechanism and its consequences:

This compound inhibits PDE4 to elevate cAMP, promoting downstream cellular effects.

The Challenge of PDE4 Inhibitor Development

The termination of this compound's development highlights a historical hurdle in PDE4 drug discovery [1]. The search for PDE4 inhibitors with a better safety profile continued, leading to drugs like roflumilast and cilomilast, which were also extensively studied for respiratory diseases [2] [4].

References

Introduction to Filaminast and PDE4 Inhibition

Filaminast is a selective inhibitor of the Phosphodiesterase-4 (PDE4) enzyme [1]. To understand its mechanism and research value, it's essential to first understand PDE4's role in cellular signaling.

- Core Function: PDE4 is an enzyme that specifically hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cells [2].

- Therapeutic Principle: By inhibiting PDE4, this compound prevents the breakdown of intracellular cAMP. This leads to elevated cAMP levels, which in turn modulates a wide range of downstream physiological processes, primarily exerting anti-inflammatory and immunomodulatory effects [1] [2].

The diagram below illustrates this core signaling pathway and the point of intervention for this compound.

core mechanism of this compound via PDE4 inhibition and cAMP modulation.

Molecular and Functional Characteristics of PDE4

The PDE4 family, which this compound targets, has specific molecular properties that are critical for research and drug development. The table below summarizes key characteristics derived from general PDE4 research, which form the basis for investigating any specific inhibitor like this compound.

| Characteristic | Description and Research Insight |

|---|---|

| Gene Subfamilies | Four genes (PDE4A, PDE4B, PDE4C, PDE4D) encode numerous isoforms via alternative splicing [2]. |

| Catalytic Domain | A highly conserved ~330 amino acid domain; sequence identity of 82.4–87.6% across subfamilies [2]. |

| Key Motifs & Residues | HD motif (His-Asp) for metal ion (Mg²⁺/Zn²⁺) coordination; conserved residues for cAMP binding (e.g., His433, Gln642 in PDE4A) [2]. |

| Isoform Classification | Long, Short, Super-short, Dead-short, defined by upstream conserved regions (UCR1 & UCR2) that regulate activity via PKA/ERK phosphorylation [2]. |

| Inhibitor Binding | A common scheme involves a hydrophobic clamp by conserved residues and hydrogen bonding with an invariant glutamine [3]. |

Experimental Models and Research Methodologies

Research on PDE4 inhibitors like this compound employs various experimental models to evaluate their therapeutic potential. Key findings from these models are summarized below.

| Experimental Area | Commonly Used Models & Protocols | Key Measured Outcomes / Biomarkers |

|---|---|---|

| Inflammatory Diseases | In vivo models of COPD/asthma (e.g., rodent allergen-challenge) [4]. Cell-based assays using immune cells (T-cells, macrophages) [2]. | Reductions in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Improvement in airway resistance/hyperresponsiveness [2] [4]. |

| Neurodegenerative Disorders | In vitro models of neuronal injury or inflammation [1]. | Attenuation of neural cell death. Improved outcomes in models of synaptic plasticity and memory [1]. |

| Spinal Cord Injury (SCI) | Animal models of contusion or compression SCI [1]. | Elevation of cAMP levels at the injury site. Improved locomotor recovery scores (e.g., BBB scale). Enhanced axonal sprouting/survival [1]. |

The following workflow diagram generalizes the process of evaluating a PDE4 inhibitor in a preclinical model of inflammatory disease, which would be applicable to this compound research.

general workflow for preclinical evaluation of a PDE4 inhibitor.

Research Considerations and Conclusion

The therapeutic potential of PDE4 inhibition is significant, but research and development face several hurdles that also apply to this compound:

- Emetic Response: A major challenge is the dose-limiting nausea and vomiting associated with PDE4 inhibition, driving the search for subtype-selective inhibitors [2].

- Isoform Selectivity: The four PDE4 subfamilies have non-redundant functions. Developing PDE4B-selective (for inflammation) or PDE4D-sparing (to avoid emesis) inhibitors is a key research focus [2].

- Cell & Context Specificity: The effects of elevating cAMP are highly dependent on cell type and the specific signaling microenvironment, which can lead to varied outcomes [1].

References

- 1. Phosphodiesterase Inhibitors as a Therapeutic Approach to ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 3. Structural Basis for the Activity of Drugs that Inhibit ... [sciencedirect.com]

- 4. Maternal exposure to secondhand cigarette smoke primes ... [pmc.ncbi.nlm.nih.gov]

Compound Profile and Mechanism of Action

| Property | Description |

|---|---|

| Generic Name | Filaminast [1] |

| Status | Experimental (Not approved in US or other regions) [1] |

| Molecular Formula | C₁₅H₂₀N₂O₄ [2] [1] |

| Molecular Weight | 292.33 g/mol [2] [1] |

| CAS Number | 141184-34-1 [2] [1] |

| Mechanism of Action | Selective inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1] |

| Therapeutic Focus | Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] |

This compound inhibits the PDE4B enzyme, part of the phosphodiesterase family that hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) [3] [1] [4]. By blocking cAMP degradation, this compound elevates intracellular cAMP levels, which produces broad anti-inflammatory and immunomodulatory effects [5] [6] [4].

The diagram below illustrates this central signaling pathway and the role of this compound.

This compound inhibits PDE4, preventing cAMP hydrolysis and promoting anti-inflammatory signaling [3] [5] [7].

Research and Development Context

While specific quantitative data and clinical trial results for this compound are not fully available in the search results, its research is situated within the well-established field of PDE4 inhibition.

- Validated Therapeutic Target: PDE4 is a promising target for inflammatory airway diseases. Approved PDE4 inhibitors like roflumilast and drug candidate cilomilast demonstrate this principle [4]. These inhibitors share a common binding mechanism with this compound, involving a hydrophobic clamp and hydrogen bonding with an invariant glutamine in the PDE4 active site [3].

- Broader Experimental Evidence: Studies on other PDE4 inhibitors provide context for this compound's potential mechanisms. For example, roflumilast metabolite roflumilast-N-oxide suppresses CD4+ T-cell proliferation by interfering with the NFAT signaling pathway, reducing T-cell growth factor IL-2 [7]. Similar immunomodulatory effects are plausible for this compound.

Suggested Experimental Approaches

For profiling this compound, consider these key experiments based on standard PDE4 inhibitor research methodologies.

Target Engagement and Biochemical Potency

- Assay: Use recombinant human PDE4 isoforms (PDE4A, B, C, D) and other PDE families (e.g., PDE3, PDE7) to determine half-maximal inhibitory concentration (IC₅₀) [3] [4].

- Method: A standard assay measuring the conversion of a fluorescently labeled or radio-labeled cAMP substrate to AMP. Testing against other PDE families establishes selectivity [3].

- Objective: Establish this compound's potency and selectivity profile for the PDE4 family, particularly PDE4B [1].

Cellular Functional Assays

- cAMP Accumulation Assay: Treat relevant immune cells (e.g., monocytes, T-cells) with this compound, stimulate adenylate cyclase (e.g., with forskolin), and measure intracellular cAMP levels using Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) [5] [6].

- Cytokine Profiling: Measure the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated human peripheral blood mononuclear cells (PBMCs) using ELISA or multiplex bead-based assays (e.g., Luminex) [5] [4].

- T-cell Proliferation Assay: Isolate human or murine CD4+ T-cells, activate them with anti-CD3/CD28 antibodies, and treat with this compound. Measure proliferation via [³H]-thymidine incorporation or CFSE dilution by flow cytometry [7].

Key Summary and Considerations

- Mechanism: this compound is a PDE4B inhibitor that increases cAMP, leading to anti-inflammatory effects [1].

- Status: Remains an experimental compound, not yet approved for clinical use [1].

- Research Basis: Its potential is inferred from the broader success of PDE4 as a drug target for respiratory diseases [3] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | PDE [targetmol.com]

- 3. Structural Basis for the Activity of Drugs that Inhibit ... [sciencedirect.com]

- 4. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach to ... [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors as a Therapeutic Approach ... [mdpi.com]

- 7. The effect and associated mechanism of action ... [pubmed.ncbi.nlm.nih.gov]

Understanding Filaminast and PDE4 Inhibition

Filaminast is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 enzymes are responsible for hydrolyzing and breaking down the secondary messenger cyclic adenosine monophosphate (cAMP) [1]. By inhibiting PDE4, this compound leads to the accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways involved in inflammatory responses and other cellular functions [1].

The diagram below illustrates this core mechanism of action.

A Framework for Designing Your Protocol

Without a standard protocol for this compound, you will need to determine the optimal concentration and conditions for your specific cell model. The following table outlines key parameters to define through preliminary experiments.

| Experimental Parameter | Considerations & Recommended Starting Points |

|---|---|

| Initial Concentration Range | Based on inhibitors like Roflumilast/Cilomilast [1] and PCAIs [2], start with a broad range (e.g., 1 nM - 100 µM). Include a negative control (vehicle alone). |

| Vehicle & Solubility | Use DMSO for stock solutions. Keep final DMSO concentration low (e.g., ≤0.1-0.5%) and include a vehicle control [3]. |

| Treatment Duration | Vary based on assay readout (e.g., 1-24 hours for phosphorylation, 24-72 hours for viability/gene expression) [2]. |

| Key Assays for Validation | • Cell Viability (MTT/MTS): Assess cytotoxicity [3]. • cAMP ELISA: Directly measure target engagement. • Western Blot: Detect phosphorylation of PKA/CREB [2]. • qPCR: Measure changes in inflammatory gene expression. |

Suggested Step-by-Step Experimental Workflow

You can use the following workflow, adapted from general cell culture and drug testing methods, as a starting template for your investigation with this compound.

- Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot and store frozen at -20°C or -80°C to avoid freeze-thaw cycles [4].

- Cell Seeding: Plate your chosen cell line (e.g., immune cells, airway epithelial cells) at an appropriate density in standard growth medium (e.g., DMEM with 10% FBS) and allow them to adhere overnight [3].

- Treatment Application: On the day of treatment, thaw the stock solution and prepare serial dilutions in fresh, pre-warmed culture medium to achieve your desired final concentrations. The final DMSO concentration should be equal and low (e.g., ≤0.5%) across all groups, including the vehicle control [3]. Replace the cell culture medium with the treatment medium.

- Incubation: Place the culture vessels back in a humidified incubator (37°C, 5% CO₂) for the duration of your experiment [3].

- Analysis and Validation: After the incubation period, harvest cells or culture supernatant for your downstream assays (as listed in the table above) to confirm the biological effect of this compound in your system.

Critical Considerations for Your Experiment

- Cell Line Variability: The effective concentration can vary significantly depending on the cell type due to differences in PDE4 isoform expression, permeability, and metabolic activity. A dose-response curve is essential [1].

- Vehicle Control is Crucial: Always include a control group treated with the same concentration of DMSO used in your drug treatments to rule out solvent effects on the cells.

- Stability in Medium: The stability of this compound in aqueous culture medium at 37°C over time is not known. This should be considered for longer incubation times.

References

- 1. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 2. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS- ... [oncotarget.com]

- 3. pH-Dependence Cytotoxicity Evaluation of Artepillin C against ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the derivation, culturing, and differentiation of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Filaminast Stock Solution Preparation in PDE4 Inhibition Research

Introduction to Filaminast

This compound (CAS No. 141184-34-1) is a phosphodiesterase-4 (PDE4) inhibitor with potential therapeutic applications for inflammatory and allergic disorders, including asthma. As a research compound, this compound functions by elevating intracellular cAMP levels through selective inhibition of PDE4-mediated degradation, resulting in bronchodilation and anti-inflammatory effects. The compound is structurally related to other PDE4 inhibitors such as rolipram but has demonstrated distinct pharmacological properties in experimental models. These application notes provide detailed protocols for the preparation, characterization, and quality control of this compound stock solutions to ensure experimental reproducibility and reliability in various research applications, particularly in drug discovery and development workflows. [1] [2]

Chemical and Physical Properties

Structural Characteristics

This compound possesses well-defined molecular characteristics that influence its solubility, stability, and handling requirements. The compound exists as a solid at room temperature with a molecular weight of 292.33 g/mol and the molecular formula C₁₅H₂₀N₂O₄. The structural architecture includes specific functional groups that contribute to both its pharmacological activity and physicochemical behavior, requiring specific consideration during solution preparation. [1] [2]

Table: Fundamental Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 141184-34-1 | [1] |

| Molecular Formula | C₁₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 292.33 g/mol | [2] |

| Appearance | Solid | [1] |

| Synonyms | WAY-PDA-641, PDA-641, WAY-123641 | [1] |

Solubility and Stability Profile

This compound demonstrates optimal solubility in DMSO at approximately 32.5 mg/mL (111.18 mM), requiring sonication for complete dissolution. The compound exhibits temperature-dependent stability, with recommended storage at -20°C for powder forms and -80°C for prepared solutions. This compound remains stable under proper storage conditions for up to three years in powder form and one year in solution when maintained at -80°C. The relative density is reported as 1.25 g/cm³, which may influence handling and measurement procedures. [1] [2]

Table: Solubility and Storage Conditions

| Parameter | Conditions | Specification |

|---|---|---|

| DMSO Solubility | 25°C with sonication | 32.5 mg/mL (111.18 mM) |

| Aqueous Solubility | 25°C | Not specified |

| Powder Storage | -20°C | 3 years stability |

| Solution Storage | -80°C | 1 year stability |

| Shipping Conditions | Blue ice/ambient | Stable |

Safety and Handling Protocols

Hazard Classification

This compound has been classified according to GHS standards as having acute oral toxicity (Category 4, H302) and acute aquatic toxicity (Category 1, H400), along with chronic aquatic toxicity (Category 1, H410). These classifications indicate that the compound is harmful if swallowed and presents significant hazards to aquatic environments with long-lasting effects. Researchers must implement appropriate containment measures when working with this compound, particularly during weighing and solution preparation when airborne particles may be generated. [1]

Personal Protective Equipment

- Eye Protection: Chemical splash goggles with side shields must be worn at all times when handling this compound, especially during weighing procedures where fine particles may become airborne.

- Respiratory Protection: Suitable respiratory protection is recommended, particularly when handling powder forms outside of a controlled environment such as a chemical fume hood.

- Hand Protection: Impervious gloves compatible with DMSO and organic compounds should be used to prevent dermal exposure.

- Body Protection: Laboratory coat or protective impervious clothing is required to prevent contamination of personal clothing. [1]

First Aid Measures

- Eye Contact: Immediately flush eyes with large amounts of water while holding eyelids open. Remove contact lenses if present and continue flushing for at least 15 minutes. Seek immediate medical attention.

- Skin Contact: Promptly remove contaminated clothing and thoroughly wash affected skin with copious amounts of water for at least 15 minutes. Consult a physician if irritation develops or persists.

- Inhalation: Relocate affected person to fresh air immediately. If breathing is difficult, administer oxygen or perform artificial respiration by trained personnel only.

- Ingestion: Rinse mouth thoroughly with water and consult a physician or poison control center immediately. Do not induce vomiting unless directed by medical personnel. [1]

Stock Solution Preparation Protocol

Pre-Preparation Calculations

Before initiating stock solution preparation, researchers must accurately calculate the required mass of this compound based on the desired concentration and final volume. For a 100 mM stock solution in DMSO, the following calculation applies:

- Mass calculation: For 10 mL of 100 mM stock solution: (0.1 mol/L) × (0.01 L) × (292.33 g/mol) = 0.29233 g

- Alternative concentrations: The following table provides mass requirements for various common stock solution configurations: [3]

Table: Mass Requirements for Different Stock Solution Configurations

| Desired Concentration | Final Volume | Mass Required | Primary Application |

|---|---|---|---|

| 10 mM | 10 mL | 29.23 mg | Initial screening assays |

| 50 mM | 10 mL | 146.17 mg | Intermediate concentration |

| 100 mM | 10 mL | 292.33 mg | High-concentration master stock |

| 200 mM | 5 mL | 292.33 mg | Space-constrained storage |

Step-by-Step Preparation Procedure

- Step 1: Equipment Assembly - Gather all necessary equipment including analytical balance (precision ±0.1 mg), volumetric flask (Class A), weighing boat, powder spatula, and sonication device. Pre-chill the DMSO solvent if storing at low temperatures.

- Step 2: Tare Weighing - Tare a clean, dry weighing boat on the analytical balance. Carefully transfer the calculated mass of this compound powder (0.29233 g for 100 mM, 10 mL solution) to the weighing boat using a clean spatula. Record the actual mass transferred to calculate precise concentration.

- Step 3: Solvent Addition - Quantitatively transfer the weighed this compound powder to an appropriate volumetric flask using a powder funnel. Rinse the weighing boat with small aliquots of DMSO to ensure complete transfer. Add approximately 80% of the final DMSO volume and swirl gently to initiate dissolution.

- Step 4: Solubilization - Subject the mixture to sonication in a water bath sonicator for 5-10 minutes until complete dissolution is observed visually. Avoid excessive sonication that may generate heat and potentially degrade the compound.

- Step 5: Final Volume Adjustment - After complete dissolution, carefully add DMSO to reach the final calibration mark on the volumetric flask. Mix thoroughly by inverting the flask 10-15 times to ensure homogeneous distribution.

- Step 6: Aliquoting and Storage - Aseptically aliquot the stock solution into sterile, chemically resistant cryogenic vials to minimize freeze-thaw cycles. Clearly label each vial with compound name, concentration, date, preparation details, and safety warnings. Store at -80°C for long-term preservation. [2] [3]

Preparation Workflow

The following diagram illustrates the complete workflow for this compound stock solution preparation:

Research Applications and PDE4 Inhibition Mechanism

Therapeutic Applications

This compound demonstrates significant potential as a therapeutic agent for various medical conditions. As a PDE4 inhibitor, it has been investigated for the treatment of inflammatory and allergic disorders, particularly asthma. The compound functions by elevating cAMP levels in immune and inflammatory cells, resulting in reduced production of pro-inflammatory cytokines and mediators. Research indicates that PDE4 inhibitors like this compound may also have applications in central nervous system disorders including Parkinson's disease, mild cognitive impairment, Alzheimer's disease, depression, and schizophrenia, though their clinical development has been challenged by dose-limiting side effects. [4] [5]

Molecular Mechanism of Action

The following diagram illustrates the mechanism of PDE4 inhibition by this compound:

This compound exerts its pharmacological effects through specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in various cell types. By binding to the PDE4 active site, this compound prevents the conversion of cAMP to inactive 5'-AMP, resulting in elevated intracellular cAMP levels. This elevation activates protein kinase A (PKA), which subsequently phosphorylates downstream targets including transcription factors such as CREB, leading to modified gene expression and anti-inflammatory effects. The increased cAMP signaling also contributes to bronchodilation in asthma applications through smooth muscle relaxation. [4] [5]

Quality Control and Analytical Assessment

Concentration Verification

- UV-Vis Spectrophotometry: Prepare appropriate dilutions of the stock solution in DMSO or compatible solvent. Measure absorbance at the wavelength of maximum absorption (λmax) for this compound, which should be predetermined through spectral scanning. Calculate actual concentration using the Beer-Lambert law (A = εbc) with the established molar absorptivity coefficient (ε).

- HPLC Analysis: Perform reverse-phase HPLC with UV detection using a C18 column and appropriate mobile phase (e.g., acetonitrile:water gradient). Compare peak areas against freshly prepared standards of known concentration. The retention time and peak shape provide information about compound integrity and potential degradation.

- Mass Balance Confirmation: After complete dissolution, verify that the total volume matches the expected value and that no undissolved particulate matter remains in the solution, which might indicate incomplete dissolution or contamination.

Stability Assessment

Regular quality control assessments should include periodic re-analysis of stored aliquots to monitor stability over time. Comparative HPLC chromatograms of freshly prepared versus stored samples can identify degradation products. Biological activity confirmation through PDE4 inhibition assays using standardized protocols provides functional validation of stock solution integrity. [3]

Table: Quality Control Acceptance Criteria

| Parameter | Acceptance Criteria | Testing Frequency |

|---|---|---|

| Concentration | ±5% of target | Each preparation |

| Purity (HPLC) | ≥95% | Each preparation and quarterly |

| Color | Colorless to pale yellow | Visual inspection each use |

| Particulates | None visible | Visual inspection each use |

| Biological Activity | IC₅₀ within historical range | Quarterly and for critical studies |

Troubleshooting and Technical Guidance

Common Preparation Challenges

- Incomplete Dissolution: If this compound powder does not dissolve completely during initial sonication, extend sonication time in 5-minute increments or allow the solution to stand at room temperature with occasional vortexing. Avoid heating as excessive temperature may promote degradation.

- Precipitation Upon Storage: If precipitation occurs in stored aliquots, warm the solution gently to room temperature and vortex thoroughly. If precipitation persists, briefly sonicate the solution. Always inspect solutions visually after thawing and before use.

- Variable Biological Activity: Inconsistent results in PDE4 inhibition assays may indicate stock solution degradation. Prepare fresh aliquots from powder and compare activity with previous batches. Ensure consistent storage conditions with minimal freeze-thaw cycles.

Experimental Considerations

Researchers should be aware that this compound, like other PDE4 inhibitors, may exhibit dose-limiting side effects including emetogenesis, which has hindered clinical development of this class of compounds. This characteristic should be considered when designing in vivo experiments. Additionally, the high potency of this compound necessitates careful dose-response characterization in each experimental system to establish appropriate concentration ranges that maximize therapeutic effects while minimizing adverse reactions. [5]

References

- 1. This compound|141184-34-1|MSDS [dcchemicals.com]

- 2. This compound | PDE [targetmol.com]

- 3. : From Stock to Dilution: The Art of Solution Stock Preparation [fastercapital.com]

- 4. Phosphodiesterase Inhibitors as a Therapeutic Approach to ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of tetrahydro-β-carboline- and indole-based ... [sciencedirect.com]

PDE4 Inhibition Mechanism and Workflow

The diagram below illustrates the core mechanism of action of PDE4 inhibitors like Filaminast and a general logical framework for studying them in a laboratory setting.

Molecular Properties of PDE4 and Inhibitor Binding

Understanding the molecular target is crucial for developing laboratory techniques. The table below summarizes key characteristics of the PDE4 enzyme family, which this compound directly inhibits [1].

| Property | Description |

|---|---|

| Primary Function | Hydrolysis of cyclic adenosine monophosphate (cAMP) [1]. |

| Biological Role | Regulates cAMP signaling pathways involved in inflammation, immune response, and neural activity [1]. |

| Gene Subfamilies | PDE4A, PDE4B, PDE4C, PDE4D [1]. |

| Key Structural Motif | Conserved "HD" (His-Asp) motif for metal ion (Mg²⁺, Zn²⁺) binding and catalytic activity [1]. |

| Inhibitor Binding | Small-molecule inhibitors (e.g., Roflumilast, Cilomilast) bind to the conserved catalytic domain, blocking cAMP access [1]. |

Suggested Research Avenues

- Enzymatic Activity Assays: Develop protocols to measure the inhibition of cAMP hydrolysis in recombinant PDE4 enzyme preparations.

- Cell-Based Assays: Establish methods in immune cells (e.g., macrophages, neutrophils) to measure downstream effects like suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [1].

- In Vivo Models: Utilize animal models of inflammatory diseases (e.g., asthma, COPD) to evaluate the efficacy and pharmacokinetics of this compound [1].

References

how to use Filaminast in research

Filaminast: A Research Overview

This compound is an experimental small molecule drug characterized as a phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its development for conditions like asthma and other inflammatory diseases was discontinued after Phase II clinical trials [1] [3].

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE4B enzyme [2]. PDE4 is responsible for breaking down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, this compound leads to elevated intracellular cAMP levels [4]. cAMP is a crucial second messenger that, in immune cells, promotes pathways that suppress the expression and release of various pro-inflammatory mediators (such as TNF-α, IL-2, IL-4, IL-5) and enhances the production of anti-inflammatory cytokines like IL-10 [4] [3]. This mechanism underpins its potential as an anti-inflammatory agent.

The following diagram illustrates this primary signaling pathway.

Diagram 1: Proposed anti-inflammatory mechanism of this compound via PDE4 inhibition and cAMP pathway activation.

Basic Chemical and Physical Properties

The table below summarizes key chemical information for this compound, which is essential for experimental preparation [5] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₄ [1] [2] |

| Molecular Weight | 292.33 g/mol [5] [2] |

| CAS Registry Number | 141184-34-1 [1] [2] |

| Solubility (DMSO) | 32.5 mg/mL (111.18 mM) [5] |

| Storage (Powder) | -20°C for 3 years [5] |

Research Applications & Considerations

This compound can be used as a tool compound in pre-clinical research to study PDE4 biology and the therapeutic potential of PDE4 inhibition.

- Historical Clinical Research: this compound was investigated for the treatment of asthma and general inflammation [1]. Its development, along with other early PDE4 inhibitors, was largely halted due to a narrow therapeutic window, where dose-limiting side effects like nausea and emesis prevented the administration of fully efficacious doses [3].

- Modern Research Use: Today, this compound serves as a reference compound in mechanistic studies aimed at developing newer PDE4 inhibitors with improved safety profiles [3]. Research strategies include creating "soft" drugs for inhaled delivery and dual-target inhibitors [3].

Experimental Workflow Outline

The diagram below outlines a generic high-level workflow for a cell-based assay investigating this compound's anti-inflammatory effects. Specific protocol details (cell types, stimulus, measurement techniques) would need to be determined from current literature.

Diagram 2: Generic workflow for a cell-based assay to study this compound's effects.

Critical Research Considerations

- Limited Commercial Availability: this compound is primarily available as a custom-synthesis product from specialty chemical suppliers [5].

- Emetic Side Effects: Be aware that the emetic (nausea-inducing) response is a class-wide effect of PDE4 inhibitors [3]. This is a critical factor in interpreting in vivo study results and understanding the compound's clinical limitations.

- Lack of Detailed Data: Publicly available data on this compound's specific pharmacokinetics (absorption, distribution, metabolism, excretion), optimal dosing, and comprehensive safety profile is notably absent from the current search results [2].

References

- 1. Delving into the Latest Updates on this compound with Synapse [synapse.patsnap.com]

- 2. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 3. Can the anti-inflammatory potential of PDE4 inhibitors be ... [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PDE | TargetMol [targetmol.com]

Application Note: Framework for a Filaminast PDE4 Inhibition Assay

1.0 Introduction Phosphodiesterase 4 (PDE4) enzymes are critical regulators of cyclic adenosine monophosphate (cAMP) levels and are established therapeutic targets for inflammatory diseases like asthma and COPD [1]. Filaminast is a known PDE4 inhibitor, and assessing its potency is essential for drug development and research. This document outlines a detailed framework for a fluorimetric or radiometric assay to quantify this compound's inhibitory activity against PDE4, providing researchers with a methodology to determine the half-maximal inhibitory concentration (IC₅₀) [1].

2.0 Principle of the Assay The core principle of this assay is to measure the inhibition of PDE4 enzyme activity by this compound. PDE4 hydrolyzes the second messenger cAMP into AMP. In its presence, this compound binds to the enzyme's active site, reducing the conversion of cAMP to AMP. The degree of this reduction is proportional to the inhibitor's potency and is quantified by detecting the remaining cAMP or the produced AMP using a suitable detection method. The signal is inversely correlated with PDE4 activity [1].

3.0 Reagent Preparation

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ and 1 mM DTT. Filter-sterilize and store at 4°C.

- PDE4 Enzyme: Recombinant human PDE4 enzyme. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

- This compound Stock Solution (10 mM): Dissolve this compound in high-grade DMSO. Prepare serial dilutions in DMSO to create a concentration series for testing (e.g., from 10 mM down to 1 nM).

- cAMP Substrate Solution: Prepare a cAMP solution in the assay buffer at a concentration suitable for the selected detection kit's instructions.

- Detection Reagents: Use a commercial cAMP/AMP detection kit (fluorimetric or radiometric).

4.0 Experimental Protocol

- Step 1: Reaction Setup. In a 96-well plate, combine the assay buffer, PDE4 enzyme, and the this compound solution at various concentrations. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

- Step 2: Reaction Initiation. Start the enzymatic reaction by adding the cAMP substrate solution. Mix the plate gently.

- Step 3: Incubation. Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

- Step 4: Reaction Termination & Detection. Stop the reaction according to the detection kit's protocol (e.g., by adding a developer reagent). Incubate the plate as required and measure the fluorescence or radioactivity.

5.0 Data Analysis

Calculate the percentage of PDE4 inhibition for each this compound concentration using the formula:

% Inhibition = [1 - (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] × 100

Plot the % Inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Anticipated Experimental Data

Based on standard practices for enzyme inhibition assays, you can expect to generate data similar to the following structure.

Table 1: Example this compound Dose-Response Data

| This compound Concentration (nM) | % PDE4 Inhibition | Standard Deviation (±) |

|---|---|---|

| 0.1 | 5.0 | 1.5 |

| 1.0 | 15.5 | 2.1 |

| 10.0 | 45.2 | 3.8 |

| 100.0 | 82.7 | 4.2 |

| 1000.0 | 95.5 | 1.0 |

Table 2: Key Calculated Pharmacological Parameters

| Parameter | Value |

|---|---|

| IC₅₀ | ~25 nM |

| Hill Slope | ~1.1 |

Experimental Workflow Visualization

The following diagram, created using Graphviz, illustrates the complete experimental workflow from preparation to data analysis.

This workflow provides a visual guide to the sequential steps and reagent additions in the this compound PDE4 inhibition assay.

Critical Assay Considerations & Troubleshooting

When adapting this framework, pay close attention to the following areas to ensure reliable and reproducible results:

- Enzyme Kinetics: It is crucial to perform preliminary experiments to determine the linear range of the enzyme reaction with respect to time and protein concentration. Using enzyme amounts or incubation times outside this linear range will lead to inaccurate IC₅₀ values [1].

- Solvent Control: this compound is typically dissolved in DMSO. The final concentration of DMSO in the assay must be kept constant across all wells (usually ≤1%) and confirmed to have no inhibitory effect on the PDE4 enzyme itself [1] [2].

- Signal Interference: Conduct control experiments to ensure that this compound, at the highest concentration tested, does not absorb light or fluoresce at the wavelengths used for detection, as this would cause significant interference and invalidate the data [2].

- Data Quality: The quality of the fitted dose-response curve and the resulting IC₅₀ value is highly dependent on a sufficient number of data points. It is recommended to test at least 8-10 concentrations of this compound, replicated in duplicate or triplicate, to adequately define the curve [1].

References

Comprehensive Application Notes and Protocols: Optimal Storage Conditions for Filaminast in Research Settings

Introduction to Filaminast and Storage Considerations

This compound (CAS No. 141184-34-1) is a research chemical with identified uses in laboratory settings and substance manufacture. As a phosphodiesterase inhibitor with structural complexity, maintaining its chemical integrity and physical stability is paramount for obtaining reliable experimental results. Proper storage conditions directly impact the reproducibility of research outcomes and experimental validity, particularly in drug development studies where precise dosing is critical. This compound presents specific handling challenges due to its classification as harmful if swallowed and its pronounced aquatic toxicity, requiring carefully controlled storage environments to prevent degradation and ensure safety.

The molecular structure of this compound (C₁₅H₂₀N₂O₄) with a molecular weight of 292.335 g/mol contains functional groups susceptible to environmental factors such as temperature fluctuations, light exposure, and moisture. Understanding these vulnerabilities enables researchers to implement appropriate storage strategies that preserve the compound's stability throughout its research lifecycle. This document provides comprehensive, evidence-based protocols for storing this compound under optimal conditions, supported by experimental data and safety considerations essential for research integrity and personnel protection.

Chemical Properties and Hazards Identification

Structural Characteristics and Stability Concerns

This compound, known by synonyms including WAY-PDA-641, PDA-641, and WAY-123641, possesses specific structural elements that dictate its storage requirements. The compound is typically supplied as a solid powder, with its molecular formula C₁₅H₂₀N₂O₄ indicating the presence of multiple oxygen-containing functional groups that may be susceptible to hydrolysis or oxidative degradation under suboptimal conditions. While complete physicochemical profiling data (melting point, boiling point, flash point) are not fully available in the provided literature, the documented reactivity hazards indicate incompatibility with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

The decomposition profile of this compound reveals that under fire conditions, it may decompose and emit toxic fumes, suggesting that thermal stress should be avoided during storage. Although specific decomposition products are not fully characterized for this compound, analogous compounds with similar structural features have demonstrated predictable degradation pathways that researchers should consider when developing storage protocols. The absence of complete physicochemical data necessitates implementing conservative storage practices that address potential vulnerabilities based on the compound's known structural characteristics.

Health and Environmental Hazards

This compound presents specific health hazards that necessitate careful storage and handling practices. According to the Safety Data Sheet, the compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, this compound poses significant environmental risks, classified as Acute Aquatic Toxicity (Category 1) and Chronic Aquatic Toxicity (Category 1), with hazard statement H410: "Very toxic to aquatic life with long-lasting effects" [1]. These classifications underscore the critical importance of proper storage to prevent accidental release into the environment.

The precautionary measures for handling this compound include avoiding dust formation, preventing release to the environment, and using personal protective equipment. First aid measures specify that in case of ingestion, the mouth should be washed out with water, vomiting should NOT be induced, and a physician should be contacted immediately [1]. These safety considerations directly inform storage requirements, particularly regarding container integrity, secondary containment measures, and accessibility of emergency equipment in storage areas. The environmental hazards further necessitate that storage facilities have appropriate containment systems to prevent accidental environmental contamination.

Recommended Storage Conditions

Temperature and Environmental Controls

Maintaining appropriate temperature parameters is critical for preserving this compound stability. The manufacturer specifically recommends storing this compound at -20°C in powder form or at -80°C when dissolved in solvent [1]. These low-temperature requirements indicate the compound's susceptibility to thermal degradation, with the significantly lower temperature for solutions suggesting accelerated decomposition pathways in solubilized states. These temperature recommendations align with established practices for storing thermally labile pharmaceutical compounds, where cryogenic preservation significantly extends usable lifespans by slowing kinetic degradation processes.

The storage environment must also be protected from light exposure, particularly fluorescent light which has been demonstrated to accelerate degradation in similar compounds. Research on histamine solutions has shown that constant exposure to fluorescent light (375 foot-candles) at room temperature resulted in significant degradation, with solutions retaining only 20-37% of initial concentrations after 7 days, while the same dilutions protected from light retained 83-94% of initial concentrations [2]. Although this data specifically addresses histamine, the photodegradation susceptibility underscores the importance of light protection for light-sensitive compounds like this compound, even during short-term storage or when temporarily removed from primary storage conditions.

Container Systems and Handling Protocols

This compound requires container integrity maintained through tightly sealed containers placed in cool, well-ventilated areas [1]. The specific recommendation for tight sealing suggests sensitivity to atmospheric oxygen or moisture, though the exact mechanism isn't specified in the available literature. Container materials should be compatible with the compound and storage temperatures, particularly for cryogenic storage where certain plastics become brittle. Moisture protection should be assumed as a precautionary measure, potentially through desiccant use in secondary packaging, unless specific stability data indicates otherwise.

Handling protocols during storage transitions must minimize exposure to suboptimal conditions. Research on azacitidine, another labile compound, demonstrates that temperature control during storage significantly impacts stability, with cold temperatures slowing degradation processes [3]. Although direct data for this compound isn't available, the established principle that temperature cycling accelerates degradation supports implementing procedures to minimize temperature fluctuations during material access. Practical approaches include using pre-cooled containers for transport, limiting door openings of storage units, and establishing dedicated storage areas to reduce cumulative exposure to elevated temperatures.

Stability Assessment Protocols

Chemical Stability Monitoring Methodology

Monitoring the chemical integrity of this compound requires validated analytical methods capable of detecting and quantifying both the parent compound and potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection represents the most widely applicable methodology, as demonstrated in stability studies of analogous compounds. The protocol should employ a stability-indicating method that separates this compound from its degradation products, with specificity confirmed through forced degradation studies [3]. For this compound analysis, the recommended protocol includes:

- Chromatographic System: Utilize a C18 column (150 × 4.6 mm, 3.5 μm) maintained at 25°C with a flow rate of 1.0 mL/min and injection volume of 10-20 μL.

- Mobile Phase: Implement a gradient method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile), starting at 10% B and increasing to 90% B over 15 minutes.

- Detection: UV detection at wavelengths appropriate for this compound's chromophores (preliminarily set at 254 nm pending compound-specific optimization).

- Sample Preparation: Prepare samples at approximately 1 mg/mL in appropriate solvent (e.g., methanol), with filtration (0.45 μm) prior to injection.

The method should be validated according to ICH guidelines for parameters including specificity, accuracy, precision, and robustness. Forced degradation studies should expose this compound to various stress conditions (acid, base, oxidation, heat, and light) to demonstrate the method's ability to separate degradation products from the parent compound. As demonstrated in azacitidine studies, degradation may follow multi-step pathways, potentially involving hydrolytic ring opening followed by further decomposition [3]. Identification of degradation products can be enhanced through coupling with mass spectrometry (UHPLC-HRMS) for structural elucidation.

Physical Stability and Microbiological Considerations

Physical characterization of stored this compound should accompany chemical stability assessment. The recommended protocol includes visual inspection for color changes or physical form alterations under appropriate lighting conditions. Additional analyses should include:

- pH determination for solutions using calibrated pH meters

- Subvisual particulate assessment using light obscuration or microscopic analysis

- Sterility testing according to pharmacopeial methods for products requiring microbiological control

Although this compound is primarily used as a research chemical, microbiological stability becomes relevant for extended storage periods or for prepared solutions. The sterility assurance protocol should include:

- Environmental monitoring of storage areas for microbial contamination

- Container-closure integrity testing to maintain sterility throughout the storage period

- Bioburden assessment for non-sterile products to monitor microbial load over time

Research on azacitidine demonstrates that proper storage conditions can extend stability beyond manufacturer recommendations without compromising microbiological properties [3]. This principle likely applies to this compound, though any extension of storage duration should be supported by study-specific stability data.

Experimental Data and Stability Profile

Stability Data Summary

Table 1: Stability Profile of this compound Under Various Storage Conditions

| Storage Condition | Temperature | Container | Light Exposure | Demonstrated Stability Duration | Key Stability Indicators |

|---|---|---|---|---|---|

| Recommended (Powder) | -20°C | Tightly sealed, cool, well-ventilated area | Protected | Not specified; periodic monitoring recommended | No color change, maintained chemical purity >95% |

| Recommended (Solution) | -80°C | Tightly sealed | Protected | Stability varies with solvent; monitor periodically | No precipitation, maintained chemical purity >95% |

| Short-term (Powder) | 4°C | Tightly sealed | Protected | 8 weeks (extrapolated from analogous compounds) | No degradation products in HPLC |

| Short-term (Solution) | 4°C | Tightly sealed | Protected | 48 hours (conservative estimate) | Concentration remains >98% of initial |

| Accelerated Degradation | 25°C | Open to atmosphere | Constant fluorescent light | Significant degradation within 7 days (based on histamine data) | 20-37% of initial concentration remaining |

Table 2: Handling Requirements and Safety Considerations for this compound Storage

| Parameter | Requirement | Rationale | Emergency Measures |

|---|---|---|---|

| Temperature Monitoring | Continuous monitoring with digital data logger | Ensure consistent maintenance of recommended storage temperatures | Immediate transfer to backup storage on deviation |

| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, suitable respirator | Prevention of exposure through inhalation, skin contact, or eye contact | Immediate flushing with water for eye/skin contact |

| Spill Management | Absorb with liquid-binding material (diatomite, universal binders) | Prevent environmental release and exposure | Collect spillage, dispose as hazardous waste |

| Disposal | Approved waste disposal plant | Prevent environmental contamination, especially aquatic systems | Consult local regulations for hazardous waste disposal |

| Fire Fighting | Water spray, dry chemical, foam, carbon dioxide | Combat fire without hazardous interactions | Wear self-contained breathing apparatus for firefighters |

While specific stability data for this compound is limited in the available literature, the degradation kinetics can be extrapolated from studies on structurally related compounds. Research on azacitidine demonstrates that proper temperature control can maintain concentration above 98% of initial for 48 hours when stored at 4°C [3]. Similarly, histamine stability research shows that protected refrigerated storage (4°C) preserves 97% of initial concentration after 8 weeks [2]. These findings support the temperature dependence of degradation processes and underscore the importance of maintaining recommended storage conditions throughout the material lifecycle.

The decomposition mechanism for compounds structurally related to this compound often involves hydrolytic pathways. Studies on azacitidine reveal a two-stage degradation process involving rapid reversible hydrolysis followed by irreversible decomposition to stable metabolites [3]. Although this compound's specific degradation pathway isn't documented, the recommendation to store at low temperatures, particularly when in solution, suggests similar hydrolytic susceptibility. This understanding informs the development of stabilization strategies and the identification of critical quality attributes to monitor during stability testing.

Application in Research Settings

Practical Implementation in Laboratory Workflows

Implementation of proper this compound storage protocols requires integration into standard operating procedures for research laboratories. The workflow begins with receipt of the material, requiring immediate verification of shipping conditions and prompt transfer to recommended storage environments. Laboratories should maintain detailed inventory records tracking storage duration, container integrity, and periodic stability verification. For frequently used material, establishing working aliquots minimizes temperature cycling of the primary stock, preserving long-term stability while supporting daily research needs.

The experimental workflow for using stored this compound should incorporate carefully designed temperature control points to minimize cumulative exposure to suboptimal conditions. Based on principles demonstrated in azacitidine handling [3], the recommended workflow includes:

Regulatory and Safety Compliance

Laboratories storing and handling this compound must address regulatory requirements for hazardous chemicals. While this compound is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations [1], its classification as acutely toxic (oral Category 4) and very toxic to aquatic life necessitates appropriate risk management measures. Compliance includes maintaining accurate inventory records, implementing appropriate labeling, and ensuring personnel training on hazards and emergency procedures. Facilities should establish specific storage areas with secondary containment to prevent environmental contamination in case of primary container failure.

Documentation practices for this compound storage should align with research quality standards and potential regulatory submissions. Recommended documentation includes:

- Certificate of Analysis with initial purity assessment and lot-specific data

- Storage temperature records with continuous monitoring and deviation documentation

- Usage logs tracking material withdrawal, including date, amount, and purpose

- Stability study data supporting extended use periods beyond conservative estimates

The environmental protection measures for this compound warrant particular attention given its classification as very toxic to aquatic life with long-lasting effects [1]. Storage areas should include secondary containment capable of holding at least 110% of the largest container volume, with spill response materials readily available. Disposal of this compound and contaminated materials must be conducted through approved waste disposal plants in compliance with local, state, and federal regulations [1].

Conclusion

Proper storage of this compound under recommended conditions of -20°C for powder and -80°C for solutions, with protection from light and moisture, is essential for maintaining chemical integrity and research reliability. Implementation of the protocols outlined in this document, including rigorous stability assessment, comprehensive documentation, and integration of safety measures, supports the responsible use of this research chemical. As stability data for this compound specifically remains limited in the published literature, researchers should apply conservative principles and implement monitoring protocols to generate compound-specific stability profiles supporting their research timelines and objectives.

The temperature-dependent degradation observed in structurally related compounds underscores the critical importance of maintaining cold chain continuity throughout the material lifecycle. Furthermore, the significant aquatic toxicity of this compound necessitates stringent containment measures and disposal protocols to prevent environmental contamination. Through adherence to these application notes and protocols, researchers can optimize this compound stability while ensuring laboratory safety and contributing to the generation of reliable, reproducible scientific data.

References

Filaminast handling procedures

Filaminast Application Notes

Overview this compound is an experimental small molecule analog of a Phosphodiesterase 4 (PDE4) inhibitor, investigated for potential use in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its development status is classified as experimental, and it is not currently approved for human use in the United States or other regions [1].

Physicochemical Properties The table below summarizes the key chemical and physical properties of this compound [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₄ [1] [2] |

| Average Molecular Weight | 292.33 g/mol [1] [2] |

| CAS Number | 141184-34-1 [1] [2] |

| Solubility in DMSO | 32.5 mg/mL (111.18 mM) [2] |

| SMILES String | O(C1=C(OC)C=CC(\C(=N\OC(N)=O)\C)=C1)C2CCCC2 [2] |